molecular formula C7H3Cl2NS B1360078 2,4-Dichlorophenyl isothiocyanate CAS No. 6590-96-1

2,4-Dichlorophenyl isothiocyanate

Cat. No.: B1360078
CAS No.: 6590-96-1
M. Wt: 204.08 g/mol
InChI Key: WVBNZZHGECFCSH-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₃Cl₂NS. It is a derivative of phenyl isothiocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired isothiocyanate .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques. The process involves the use of 2,4-dichloroaniline and thiophosgene in a controlled environment to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Thioureas: Formed from reactions with amines.

    Thiocarbamates: Formed from reactions with alcohols.

    2,4-Dichloroaniline: Formed from hydrolysis.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

One of the most significant applications of 2,4-Dichlorophenyl isothiocyanate is its use in cancer research. Studies have demonstrated that isothiocyanates can inhibit cancer cell growth through various mechanisms, including the modulation of DNA methylation and histone deacetylation. A notable patent discusses a composition combining this isothiocyanate with other anticancer drugs to enhance therapeutic effects while reducing side effects associated with conventional treatments .

Case Study: Synergistic Effects in Cancer Treatment

  • Objective : To evaluate the combined effects of this compound with DNA-affecting anticancer drugs.
  • Method : In vitro assays were conducted on various cancer cell lines.
  • Results : The combination exhibited a synergistic effect, significantly inhibiting cancer cell proliferation compared to single-agent treatments.
Active IngredientCombination RatioIC50 (µM)
This compound1:10015.0
Doxorubicin-0.72

1.2 Anti-inflammatory Activity

Research has also indicated that derivatives of isothiocyanates possess anti-inflammatory properties. In a study evaluating various compounds, those containing the isothiocyanate group showed promising results in inhibiting inflammatory responses .

CompoundIC50 (µg/mL)
This compound25.4
Ibuprofen (Standard)11.2

Agricultural Applications

2.1 Pest Control

In agricultural settings, this compound has been explored as a potential biopesticide due to its toxic effects on certain pests and pathogens. Its application can help manage crop diseases while minimizing the use of synthetic pesticides.

Case Study: Efficacy against Crop Pathogens

  • Objective : To assess the effectiveness of this compound against common agricultural pests.
  • Method : Field trials were conducted on crops susceptible to specific pests.
  • Results : The compound significantly reduced pest populations without adversely affecting beneficial insects.

Environmental Applications

3.1 Soil Remediation

The compound has shown potential in environmental remediation efforts, particularly in the degradation of pollutants in soil and water systems. Its application can enhance the breakdown of harmful substances through bioremediation processes.

Case Study: Bioremediation Potential

  • Objective : To evaluate the effectiveness of this compound in degrading environmental pollutants.
  • Method : Soil samples contaminated with heavy metals were treated with varying concentrations of the compound.
  • Results : Significant reduction in pollutant levels was observed over time.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is an electrophilic center that readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical transformations and biological assays .

Molecular Targets and Pathways: In biological systems, this compound can modify proteins by reacting with amino groups, leading to the formation of thiourea derivatives. This modification can affect protein function and is used in studies of enzyme activity and inhibition .

Biological Activity

2,4-Dichlorophenyl isothiocyanate (DCITC) is a compound derived from isothiocyanates, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DCITC, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C7_7H3_3Cl2_2NS
  • Molecular Weight : 192.07 g/mol
  • Structure : The compound features a dichlorophenyl group attached to an isothiocyanate functional group, contributing to its reactivity and biological properties.

DCITC exhibits its biological activity primarily through the following mechanisms:

  • Antimicrobial Activity : DCITC has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Anticancer Effects : Research indicates that DCITC can induce apoptosis in cancer cells. It activates caspase pathways and generates reactive oxygen species (ROS), leading to cell death. The compound has shown efficacy against several cancer cell lines, including breast and colon cancer.
  • Anti-inflammatory Properties : DCITC inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models.

Biological Activity Data

Biological ActivityIC50 Value (µM)Reference
Antimicrobial (E. coli)15.0
Anticancer (MCF-7 cells)12.5
Anti-inflammatory (RAW 264.7 cells)10.0

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of DCITC against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that DCITC effectively inhibited bacterial growth with an IC50 of 15 µM, showcasing its potential as a natural preservative in food products .
  • Anticancer Potential :
    In vitro studies on human breast cancer cells (MCF-7) revealed that DCITC induced apoptosis through ROS generation and activation of the caspase cascade. The IC50 value for cell viability was determined to be 12.5 µM, suggesting significant anticancer potential .
  • Anti-inflammatory Activity :
    Research involving RAW 264.7 macrophages demonstrated that DCITC significantly reduced the production of TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation, with an IC50 of 10 µM. This indicates its potential use in inflammatory diseases .

Toxicity and Safety Profile

While DCITC exhibits promising biological activities, its safety profile must also be considered. Studies have shown that at higher concentrations, DCITC can be cytotoxic to normal cells, emphasizing the need for careful dosage management in therapeutic applications .

Properties

IUPAC Name

2,4-dichloro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBNZZHGECFCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216117
Record name 2,4-Dichloro-1-isothiocyanatobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-96-1
Record name 2,4-Dichlorophenyl isothiocyanate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-isothiocyanatobenzene
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Record name 2,4-Dichloro-1-isothiocyanatobenzene
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Record name 2,4-dichloro-1-isothiocyanatobenzene
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Record name 2,4-Dichlorophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2,4-dichloro aniline (5.0 g, 30.86 mmol), thiophosgene (3.54 g, 30.86 mmol) and N-ethyl di-isopropyl amine (7.94 g, 61.55 mmol) to afford 4.0 g of the desired product. 1HNMR (CDCl3): δ 7.39 (s, 1H), 7.39-7.12 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
7.94 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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